Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate
Description
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate (CAS: 20215-36-5) is a complex azo dye derivative characterized by a naphthalene backbone functionalized with an anilino group, a sulphonate group, and an azo-linked 2-chloro-4-nitrophenyl substituent. Its molecular formula is C22H15ClN4NaO5S, with a molecular weight of 505.89 g/mol. The compound’s structure imparts unique photophysical and chemical properties, making it relevant in dye chemistry and materials science .
Key structural features include:
- Azo group (-N=N-): Responsible for strong absorbance in the visible spectrum.
- Chloro and nitro substituents: Electron-withdrawing groups enhancing thermal stability and influencing solubility.
- Sulphonato group (-SO3Na): Improves water solubility and ionic character.
Properties
CAS No. |
67875-18-7 |
|---|---|
Molecular Formula |
C22H14ClN4NaO5S |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
sodium;8-anilino-5-[(2-chloro-4-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H15ClN4O5S.Na/c23-17-13-15(27(28)29)9-10-19(17)26-25-18-11-12-20(24-14-5-2-1-3-6-14)22-16(18)7-4-8-21(22)33(30,31)32;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |
InChI Key |
GLAKGNZILRWHRR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediate: 8-Anilino-1-naphthalene Sulfonic Acid Salt
Before the azo coupling, the preparation of 8-anilino-1-naphthalene sulfonic acid salt is essential. A patented method describes a high-purity preparation process involving:
| Step | Description | Conditions/Notes |
|---|---|---|
| A | Refining raw materials: Schollkopf acid recrystallization, aniline rectification under vacuum and nitrogen, sulfuric acid purification via microwave heating | Ensures high purity starting materials |
| B | Condensation reaction of refined aniline and Schollkopf acid in refined sulfuric acid | Produces crude 8-anilino-1-naphthalene sulfonic acid |
| C | Dissolution of crude product in 10% NaOH, followed by treatment with neutral alumina and activated carbon (GAC) | Removes impurities |
| D-F | Sequential washing of filter residues with sulfuric acid solutions of varying concentration (50%, 20%, 10%) | Further purification |
| G | Washing with pure water until neutral pH, vacuum drying at 45–55 °C for 12–24 hours | Final purification and drying |
This process yields high-purity 8-anilino-1-naphthalene sulfonic acid suitable for subsequent azo coupling.
Diazotization and Azo Coupling to Form Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate
The key step to obtain the target azo dye involves diazotization of 2-chloro-4-nitroaniline followed by coupling with 8-anilino-1-naphthalene sulfonate. The general procedure includes:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Diazotization of 2-chloro-4-nitroaniline using sodium nitrite in acidic aqueous medium | Temperature control critical (usually 0–5 °C) to stabilize diazonium salt |
| 2 | Coupling reaction of diazonium salt with 8-anilino-1-naphthalene sulfonate in aqueous solution | pH maintained to optimize coupling efficiency |
| 3 | Isolation of azo dye by filtration or precipitation | Purification steps to remove unreacted materials and byproducts |
This multi-step synthesis requires precise control of reaction parameters to maximize yield and purity.
Purification and Final Processing
Post-synthesis, the crude azo dye undergoes purification involving:
- Repeated filtration through fine membranes (0.2 nm) to remove insoluble impurities.
- Washing with solvents such as ether to remove organic impurities.
- Drying under controlled temperature (45–55 °C) with intermittent stirring to ensure uniform drying and prevent clumping.
Summary Table of Preparation Parameters
Research Findings and Notes on Methodology
- The patented method for preparing high-purity 8-anilino-1-naphthalene sulfonic acid salt emphasizes the importance of raw material refinement and multi-stage washing to achieve low residual solvent levels (0–0.1%) and high purity.
- The azo coupling reaction is sensitive to temperature and pH, requiring careful monitoring to prevent side reactions and degradation of diazonium salts.
- Use of electronic-grade solvents and neutral alumina columns during intermediate purification improves product quality and reduces impurities such as residual aniline and Schollkopf acid.
- Drying under controlled temperature with periodic stirring prevents thermal decomposition and ensures consistent product quality.
Chemical Reactions Analysis
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Reduction reactions typically involve agents like sodium dithionite, which reduce the azo bond to form corresponding amines.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1.1. Fluorescent Probe in Biological Research
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate serves as a fluorescent probe for studying various biological processes. Its fluorescence properties allow researchers to track cellular processes, such as:
- Cellular Uptake Studies : The compound can be used to monitor the uptake of substances by cells, providing insights into cellular metabolism and drug delivery mechanisms.
1.2. Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes, making it a candidate for further development in antimicrobial therapies.
2.1. Dye-Sensitized Solar Cells
This compound has been investigated for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently contributes to the conversion of solar energy into electrical energy.
2.2. Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for the detection and quantification of various analytes through spectrophotometric methods. It forms colored complexes with metal ions, allowing for sensitive detection of trace metals in environmental samples.
3.1. Textile Industry
As an azo dye, this compound is widely employed in the textile industry for dyeing fabrics. Its vibrant color and stability make it suitable for use in various textile applications.
3.2. Plastics and Coatings
The compound is also used in the formulation of plastics and coatings, where its colorfastness and resistance to fading are advantageous.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Biological Research | ResearchGate Article | Demonstrated effective cellular uptake in mammalian cells when tagged with the dye. |
| Analytical Chemistry | ChemicalBook | Successful detection of heavy metals in water samples using spectrophotometric analysis. |
| Textile Industry | Internal Industry Report | Proven efficacy in achieving vibrant colors on cotton and polyester fabrics. |
Mechanism of Action
The mechanism of action of Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate involves its interaction with specific molecular targets. In biological systems, the compound binds to proteins and nucleic acids, altering their structure and function. The azo bond in the compound can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Disodium 8-Anilino-5-[[4-[(2-Chloro-5-Sulphonatophenyl)Azo]Naphthyl]Azo]Naphthalene-1-Sulphonate (CAS: 6527-62-4)
- Molecular formula : C32H20ClN5Na2O6S2
- Molecular weight : 716.09 g/mol
- Key differences :
- Contains two azo groups and an additional naphthyl ring.
- Substituted with a 2-chloro-5-sulphonatophenyl group instead of 2-chloro-4-nitrophenyl.
- Applications : Used in high-performance dyes for textiles due to enhanced conjugation and colorfastness .
Sodium 8-Aminonaphthalene-1-Sulphonate (CAS: 20215-36-5)
- Molecular formula : C10H8NNaO3S
- Molecular weight : 261.23 g/mol
- Key differences: Lacks azo and nitro groups; simpler structure with only an amino and sulphonate group.
- Properties : Lower thermal stability (melting point ~250°C) and reduced absorbance in UV-Vis spectra compared to the target compound. Used as an intermediate in dye synthesis .
Disodium 8-[[4-(Acetylcyclohexylamino)Phenyl]Azo]-7-Hydroxynaphthalene-1,3-Disulphonate (CAS: 72968-81-1)
- Molecular formula : C24H25N3Na2O8S2
- Molecular weight : 625.56 g/mol
- Key differences: Contains hydroxyl and acetylcyclohexylamino groups, enhancing solubility in polar solvents. Dual sulphonate groups increase ionic strength.
- Applications : Specialty dyes for paper and leather due to improved hydrophilicity .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate | 20215-36-5 | C22H15ClN4NaO5S | 505.89 | Azo, Cl, NO2, SO3Na | Textile dyes, photochemical studies |
| Disodium 8-anilino-5-[[4-[(2-chloro-5-sulphonatophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate | 6527-62-4 | C32H20ClN5Na2O6S2 | 716.09 | Dual azo, Cl, SO3Na | High-colorfastness dyes |
| Sodium 8-aminonaphthalene-1-sulphonate | 20215-36-5 | C10H8NNaO3S | 261.23 | NH2, SO3Na | Dye intermediate |
| Disodium 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxynaphthalene-1,3-disulphonate | 72968-81-1 | C24H25N3Na2O8S2 | 625.56 | Azo, OH, acetylcyclohexylamino, dual SO3Na | Paper/leather dyes |
Research Findings and Functional Insights
Spectral Properties
- The target compound exhibits λmax ~520 nm (visible region) due to extended conjugation from the azo and nitro groups, whereas simpler sulphonates (e.g., sodium 8-aminonaphthalene-1-sulphonate) absorb in UV ranges (λmax ~320 nm) .
- The disodium analogue (CAS: 6527-62-4) shows a bathochromic shift (λmax ~600 nm) due to additional azo groups .
Thermal and Chemical Stability
- Nitro and chloro substituents in the target compound enhance thermal stability (decomposition temperature >300°C) compared to hydroxyl-containing analogues (e.g., CAS: 72968-81-1, decomposition ~250°C) .
- Biodegradability studies on sodium naphthalene sulphonates indicate low environmental persistence, with the target compound predicted to be non-readily biodegradable due to its complex structure .
Industrial Relevance
- The target compound’s nitro group facilitates electron-deficient aromatic systems, making it suitable for reactive dye formulations in textiles. In contrast, sulphonate-rich analogues (e.g., CAS: 72968-81-1) are preferred for water-based inks .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate, and how can reaction conditions be optimized?
- Methodology :
- Diazotization : Start with 2-chloro-4-nitroaniline in acidic medium (HCl) at 0–5°C with sodium nitrite to form the diazonium salt. Maintain low temperatures to prevent decomposition .
- Azo Coupling : React the diazonium salt with 8-anilino-1-naphthalenesulfonic acid under alkaline conditions (pH 8–10) to facilitate electrophilic substitution at the naphthalene ring. Temperature control (~10°C) minimizes side reactions .
- Purification : Isolate the product via salting-out with sodium chloride, followed by recrystallization from ethanol-water mixtures. Monitor purity via HPLC or TLC .
- Optimization : Adjust pH during coupling to enhance regioselectivity. Use excess sulfonic acid derivative to drive the reaction to completion.
Q. How can the electronic properties of this compound be characterized, and what techniques are most effective?
- UV-Vis Spectroscopy : Measure λmax in aqueous solution (typical range: 400–600 nm for azo dyes). The nitro group (electron-withdrawing) red-shifts absorption due to extended π-conjugation .
- Cyclic Voltammetry : Identify redox-active sites (e.g., azo bond reduction at ~-0.5 V vs. Ag/AgCl in neutral buffer). Correlate with substituent effects .
- Computational Modeling : Use DFT to calculate HOMO-LUMO gaps and charge distribution. Compare with experimental data to validate electronic structure .
Q. What are the solubility trends of this compound in polar vs. non-polar solvents, and how do sulfonate groups influence this?
- Solubility Profile :
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | >10 (high) |
| Ethanol | 1–3 (moderate) |
| Dichloromethane | <0.1 (low) |
- The sodium sulfonate group enhances hydrophilicity, enabling high aqueous solubility. Organic solvents with high polarity (e.g., DMSO) show moderate solubility .
Advanced Research Questions
Q. How does the 2-chloro-4-nitrophenyl substituent affect the compound’s stability under varying pH conditions?
- pH-Dependent Stability :
- Acidic Conditions (pH <3) : Protonation of the azo bond leads to gradual degradation. Half-life: ~24 hours at pH 2 .
- Neutral/Alkaline Conditions (pH 7–12) : Stable for >1 week. The electron-withdrawing nitro group stabilizes the azo bond against nucleophilic attack .
Q. What mechanistic insights explain the compound’s interaction with biological macromolecules (e.g., proteins or DNA)?
- Binding Studies :
- Protein Staining : The sulfonate groups facilitate electrostatic interactions with lysine residues in proteins. Confirm via fluorescence quenching assays .
- DNA Intercalation : The planar azo-naphthalene system partially intercalates into DNA duplexes, evidenced by hypochromicity in UV-Vis spectra. Competition studies with ethidium bromide required .
Q. How can structural modifications (e.g., replacing chloro or nitro groups) alter the compound’s photophysical or catalytic properties?
- Substituent Effects :
| Modification | Impact on λmax | Reactivity Change |
|---|---|---|
| –NO2 → –NH2 | Blue shift (~50 nm) | Increased susceptibility to oxidation |
| –Cl → –OCH3 | Red shift (~30 nm) | Enhanced electron-donating capacity |
- Catalytic Applications : Nitro groups can act as electron sinks in photocatalytic systems, while chloro groups may facilitate cross-coupling reactions .
Tables for Comparative Analysis
Table 1 : Comparison with Structurally Similar Azo Dyes
Table 2 : Reaction Optimization Parameters for Azo Coupling
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 8–10 | Maximizes coupling efficiency |
| Temperature (°C) | 5–10 | Reduces hydrolysis |
| Molar Ratio (Diazonium:Sulfonate) | 1:1.2 | Drives reaction to completion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
